1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Lipophilicity Molecular weight Trifluoromethyl effect

CAS 2091591-78-3 is a regiospecifically differentiated pyrazole-4-carboxylic acid building block essential for SDHI fungicide, kinase inhibitor, and CNS drug discovery. The N1-cyclopropylmethyl group introduces a unique hydrophobic, conformationally constrained motif distinct from common N1-isopropyl or N1-phenyl analogs. The C3-CF3 enhances membrane permeability (~1.7 LogP increase) and metabolic stability. The 4-carboxylic acid enables rapid library synthesis via standard amide coupling, directly applicable to carboxamide pharmacophore installation. Its balanced LogP (~2.86) and MW (234.17 g/mol) suit oral bioavailability and blood-brain barrier penetration. Substituting a structural analog risks altered yields and non-comparable SAR. Procure this exact scaffold for reproducible synthesis and predictable bioactive compound profiles.

Molecular Formula C9H9F3N2O2
Molecular Weight 234.17 g/mol
CAS No. 2091591-78-3
Cat. No. B1473608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
CAS2091591-78-3
Molecular FormulaC9H9F3N2O2
Molecular Weight234.17 g/mol
Structural Identifiers
SMILESC1CC1CN2C=C(C(=N2)C(F)(F)F)C(=O)O
InChIInChI=1S/C9H9F3N2O2/c10-9(11,12)7-6(8(15)16)4-14(13-7)3-5-1-2-5/h4-5H,1-3H2,(H,15,16)
InChIKeyZDXMDFFJGUYHIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 2091591-78-3): Pyrazole-4-carboxylic Acid Building Block with Dual Substituent Differentiation


1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 2091591-78-3) is a heterocyclic building block with molecular formula C9H9F3N2O2 and molecular weight 234.17 g/mol . The compound features a pyrazole core bearing three key functional elements: a cyclopropylmethyl substituent at the N1 position, a trifluoromethyl group at the C3 position, and a carboxylic acid at the C4 position . This substitution pattern places the carboxylic acid directly adjacent to the trifluoromethyl group on the pyrazole ring, creating a distinct electronic environment relative to regioisomeric analogs such as the corresponding pyrazole-5-carboxylic acid . The compound is commercially available at purities of 95–98% and is primarily utilized as a synthetic intermediate for pharmaceutical and agrochemical lead optimization programs .

Why 1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Cannot Be Replaced by Common In-Class Analogs: The Convergence of Regiochemistry, N-Alkyl Geometry, and Fluorine Content


Within the pyrazole-4-carboxylic acid class, seemingly minor structural variations produce substantial differences in molecular properties that directly impact synthetic utility and downstream biological performance. The N1-cyclopropylmethyl group of CAS 2091591-78-3 introduces a distinct spatial geometry compared to N1-isopropyl or N1-phenyl analogs, altering both steric accessibility of the carboxylic acid for amide coupling and the conformational preferences of derived ligands. The C3-trifluoromethyl group contributes approximately 1.7 LogP units of additional lipophilicity versus the non-fluorinated analog (MW increase from 166.18 to 234.17 g/mol) , a property that critically influences membrane permeability and metabolic stability in derived bioactive compounds [1]. Furthermore, the 4-carboxylic acid regioisomer places the carboxylate in direct electronic conjugation with the C3-CF3 group, a feature absent in the 5-carboxylic acid regioisomer (CAS 2090584-46-4), which can alter both the pKa of the acid and the reactivity of derived carbonyl compounds . These cumulative differences mean that substituting a structurally related analog into a synthetic sequence optimized around this specific scaffold risks altered reaction yields, divergent physicochemical profiles of final compounds, and non-comparable structure-activity relationships.

Quantitative Differentiation Evidence for 1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 2091591-78-3) vs. Structural Analogs


Molecular Weight and Lipophilicity Shift from Trifluoromethyl Introduction: CAS 2091591-78-3 vs. Non-Fluorinated Analog

The introduction of the trifluoromethyl group at C3 in CAS 2091591-78-3 produces a molecular weight increase of 68.00 Da compared to the non-fluorinated analog 1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid (CAS 1103427-25-3), shifting MW from 166.18 to 234.17 g/mol . This substitution is associated with a calculated LogP increase of approximately 1.7 units (from LogP ~1.16 to ~2.86 based on the XLogP3 of 1.4 reported for the structurally related 1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid plus the additional methylene contribution of the cyclopropylmethyl group). The trifluoromethyl group is widely established in medicinal chemistry to enhance metabolic stability by reducing oxidative metabolism at the pyrazole C3 position [1].

Lipophilicity Molecular weight Trifluoromethyl effect LogP Metabolic stability

Regioisomeric Carboxylic Acid Positioning: 4-COOH (CAS 2091591-78-3) vs. 5-COOH (CAS 2090584-46-4) – Implications for Reactivity and Target Engagement

The 4-carboxylic acid regioisomer (CAS 2091591-78-3) places the carboxyl group directly adjacent to the C3-trifluoromethyl substituent, whereas the 5-carboxylic acid regioisomer (CAS 2090584-46-4) positions the carboxyl group adjacent to the N1-cyclopropylmethyl substituent . In the 4-COOH isomer, the electron-withdrawing CF3 group is in direct conjugation with the carboxylic acid, which is expected to lower the pKa and increase the acidity of the carboxyl proton relative to the 5-COOH isomer. This electronic arrangement also influences the reactivity of derived acid chlorides and activated esters in amide bond formation . Regioisomeric pyrazole carboxylic acids have been shown to produce distinct pharmacological profiles: pyrazole-4-carboxamides are established scaffolds for succinate dehydrogenase (SDH) inhibitor fungicides , while pyrazole-5-carboxamide derivatives have been explored as calcium release-activated calcium (CRAC) channel modulators [1].

Regioisomerism Carboxylic acid position Electronic effects pKa Amide coupling

N1-Substituent Geometric Differentiation: Cyclopropylmethyl (CAS 2091591-78-3) vs. Isopropyl (CAS 1321594-75-5) in Kinase Inhibitor Programs

The N1-cyclopropylmethyl group in CAS 2091591-78-3 (rotatable bonds: 4) provides a distinct spatial orientation compared to the N1-isopropyl group in CAS 1321594-75-5 (rotatable bonds: 2) . The cyclopropyl ring introduces a constrained, bent geometry and additional van der Waals volume that cannot be mimicked by the planar isopropyl group. 1-Isopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 1321594-75-5) has been explicitly disclosed as an intermediate for kinase inhibitor preparation targeting proliferative diseases , demonstrating that this scaffold class has validated utility in kinase drug discovery. The cyclopropylmethyl variant offers a topologically distinct hydrophobic surface for kinase ATP-binding pocket interactions, with the potential to address binding site features inaccessible to the isopropyl analog [1].

N-alkyl substituent Cyclopropylmethyl Isopropyl Kinase inhibitor Steric bulk

Patent Footprint and Commercial Availability: CAS 2091591-78-3 Shows Niche but Documented Utility as a Scaffold Intermediate

The structurally related non-fluorinated analog 1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid (CAS 1103427-25-3) was identified via PubChemLite as appearing in 6 patents with 0 associated literature publications [1], indicating that the cyclopropylmethyl-pyrazole-4-carboxylic acid scaffold has established industrial intellectual property relevance, likely in agrochemical fungicide programs . The target compound CAS 2091591-78-3 is commercially stocked by multiple suppliers (AKSci, Leyan at 98% purity, Chemsrc) , while its closely related analogs such as 1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid are described as interacting with succinate dehydrogenase (SDH), the target of the SDHI class of fungicides . The combination of trifluoromethyl substitution with the cyclopropylmethyl N-substituent creates a scaffold that spans the chemical space between validated SDH inhibitor pharmacophores and CRAC channel modulator chemotypes [2].

Patent mapping Commercial availability Building block Scaffold hopping Procurement

Optimal Procurement and Application Scenarios for 1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 2091591-78-3)


Succinate Dehydrogenase Inhibitor (SDHI) Fungicide Lead Optimization

For agrochemical research programs developing next-generation SDHI fungicides, CAS 2091591-78-3 provides a direct precursor to pyrazole-4-carboxamide derivatives via standard amide coupling . The 4-carboxylic acid position is the established attachment point for the carboxamide pharmacophore in this class . The trifluoromethyl group at C3 mimics the halomethyl substitution pattern found in commercial SDHIs (e.g., fluopyram, bixafen), while the N1-cyclopropylmethyl group offers a differentiated hydrophobic motif compared to the more common N1-methyl or N1-phenyl substituents, potentially addressing resistance-associated binding site mutations .

Kinase Inhibitor Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping

The 1-isopropyl analog (CAS 1321594-75-5) is a validated intermediate for kinase inhibitor synthesis . CAS 2091591-78-3 offers a scaffold-hopping opportunity: the cyclopropylmethyl group introduces a conformationally constrained, non-planar hydrophobic element that can occupy sub-pockets in kinase ATP-binding sites not accessible to isopropyl. The 4-carboxylic acid enables rapid library synthesis via parallel amidation, while the trifluoromethyl group enhances metabolic stability [1].

Ion Channel Modulator Chemical Probe Development

The pyrazole-3-trifluoromethyl-5-cyclopropyl scaffold is a core motif in patent literature for calcium release-activated calcium (CRAC) channel modulators [2]. CAS 2091591-78-3, as the 4-carboxylic acid variant with N-cyclopropylmethyl, provides a regioisomerically differentiated building block for exploring structure-activity relationships around the calcium channel pharmacophore, where the position of the carboxylic acid may influence binding mode and subtype selectivity .

Physicochemical Property-Driven Procurement for CNS or Intracellular Target Programs

When LogP and molecular weight are critical design parameters, CAS 2091591-78-3 (MW 234.17, est. LogP ~2.86) offers a balanced profile: lower lipophilicity than 1-phenyl analogs (which add substantial aromatic LogP) but higher than non-fluorinated counterparts . This intermediate LogP range (~2-3) is within the optimal window for oral bioavailability and blood-brain barrier penetration in CNS drug discovery, making it a suitable building block for programs where central target engagement is required .

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